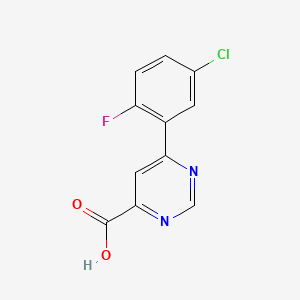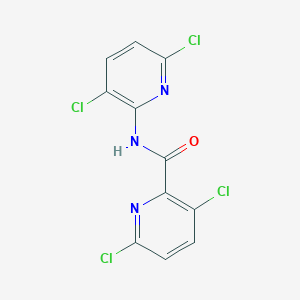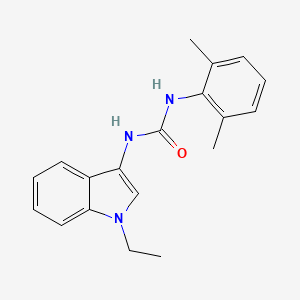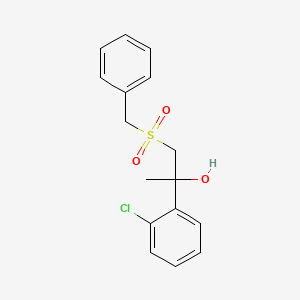![molecular formula C16H9BrClNOS B2850186 (4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone CAS No. 343376-21-6](/img/structure/B2850186.png)
(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone is an organic compound belonging to the thiazole family, which is a five-membered heterocyclic ring composed of four carbon atoms and one nitrogen atom. It is a colorless solid with a molecular formula of C14H9BrClN2S and a molecular weight of 321.66 g/mol. 4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone has been extensively studied for its pharmacological properties, including its use as an inhibitor of cyclooxygenase-2 (COX-2) and its potential applications in the treatment of inflammation and cancer.
Scientific Research Applications
Antimicrobial Activity
The thiazole nucleus of the compound has been studied for its potential in combating microbial resistance. It has shown promising results against both bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is attributed to the blocking of biosynthesis of certain bacterial lipids and possibly other mechanisms .
Antiproliferative Agents
Derivatives of this compound have been evaluated for their anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7). The antiproliferative properties make it a candidate for further research in cancer treatment, especially in drug-resistant cases .
Molecular Docking Studies
Molecular docking studies have been carried out to understand the binding mode of active compounds within the receptor. This is crucial for rational drug design, as it helps in predicting the orientation of the compound when bound to a target enzyme or receptor, which in turn can predict the biological activity .
Neurotoxicity Research
Studies have been conducted to investigate the neurotoxic potentials of derivatives on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. This research is significant for understanding the impact of chemicals on the nervous system and behavior .
Oxidative Stress Biomarkers
The compound’s derivatives have been used to assess oxidative stress in cells and tissues. Malondialdehyde (MDA) is a common biomarker for oxidative injury, and the compound’s impact on MDA levels can provide insights into its antioxidative or pro-oxidative roles .
Antitumor Activities
The thiazole nucleus is reported to have antitumor activities. Its role in cancer treatment is being explored, especially in the context of multidisciplinary approaches to overcome the challenges of cancer therapy .
Pharmacological Activities
The compound’s derivatives have shown a range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. This broad spectrum of activity makes it a versatile candidate for drug development .
Structural Analysis for Drug Design
Structural analysis of the compound provides valuable insights into the stabilization of crystal packing. This information is essential for the development of new drugs, as it helps in understanding the reactivity and interaction of the compound at the molecular level .
properties
IUPAC Name |
(4-bromophenyl)-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNOS/c17-12-5-1-10(2-6-12)15(20)14-9-19-16(21-14)11-3-7-13(18)8-4-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFFYJSDVRICLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(ethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2850104.png)





![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2850112.png)

![N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B2850119.png)
![2-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2850120.png)
![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone](/img/structure/B2850121.png)

![1-[4-[2-(Ethoxymethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2850123.png)
![3-amino-N-[(4-chlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2850124.png)